

# Physicochemical properties of Trifluoromethyl-tubercidin for research.

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## Compound of Interest

Compound Name: *Trifluoromethyl-tubercidin*

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## Trifluoromethyl-tubercidin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for the promising antiviral compound, **Trifluoromethyl-tubercidin** (TFMT).

**Trifluoromethyl-tubercidin** has emerged as a potent inhibitor of influenza A and B viruses, operating through a novel host-centric mechanism. This guide consolidates available data to facilitate further research and development of this compound as a potential therapeutic agent.

## Physicochemical Properties

**Trifluoromethyl-tubercidin** is a derivative of the natural product tubercidin, produced by *Streptomyces*. Its key physicochemical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>13</sub> F <sub>3</sub> N <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	334.25 g/mol	[1]
CAS Number	1854086-05-7	[1]
Appearance	White to off-white solid	[1]
Purity	>98% (HPLC)	[2]
Solubility	DMSO: 3.34 mg/mL (9.99 mM) (requires ultrasonication and warming)	[1]
SMILES	<chem>O[C@H]1--INVALID-LINK--CO"&gt;C@@HN2C3=NC=NC(N)=C3C(C(F)(F)F)=C2</chem>	[1]
Storage Conditions	Powder: -20°C (protect from light) for up to 2 years. In DMSO: -80°C for 6 months, -20°C for 1 month (protect from light).	[1][3]

Note: Data on melting point, pKa, and solubility in aqueous solutions are not readily available in the reviewed literature.

## Mechanism of Action: Targeting Host-Mediated "Cap Snatching"

**Trifluoromethyl-tubercidin** exhibits its antiviral activity by inhibiting a host enzyme, the 2'-O-ribose methyltransferase 1 (MTr1).[4][5] This enzyme is critical for the "cap-snatching" mechanism employed by influenza viruses for their replication.[6][7]

Influenza viruses are incapable of synthesizing their own 5' cap structures, which are essential for viral mRNA stability and translation. Instead, they cleave the 5' cap from host pre-mRNAs and use it as a primer for their own transcription.[6] MTr1 is responsible for a crucial

modification of the host mRNA cap, a step required for the influenza virus polymerase to recognize and "snatch" the cap.[4][5]

By binding to the S-adenosyl-L-methionine binding pocket of MTr1, **Trifluoromethyl-tubercidin** inhibits its methyltransferase activity.[4][5] This prevents the proper maturation of host mRNA caps, thereby depriving the influenza virus of the necessary primers for its replication. This host-targeted mechanism suggests a lower likelihood of the development of viral resistance.

Caption: Mechanism of action of **Trifluoromethyl-tubercidin**.

## Biological Activity

**Trifluoromethyl-tubercidin** has demonstrated significant and selective antiviral activity against influenza A and B viruses.

Virus Strain	Cell Line	IC <sub>50</sub> (μM)	Reference
Influenza A virus	Human cells	0.3	[1]
Influenza A virus	Mouse cell line	7.7	[1]
Influenza B virus	Human cells	Active	[1]

Note: Specific IC<sub>50</sub> for Influenza B virus in human cells is not detailed but the compound is reported to be active.

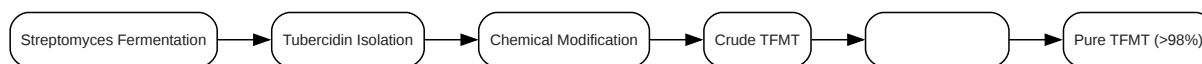
The compound shows no significant activity against other viruses such as Hazara virus (HAZV) and Schmallerberg virus (SBV), highlighting its specificity for viruses reliant on the MTr1-dependent cap-snatching mechanism.[1] In vivo studies in mice have shown that intranasal administration of **Trifluoromethyl-tubercidin** at 2 mg/kg significantly reduced influenza A virus mRNA levels in the lungs without causing weight loss or cytotoxicity.[1]

## Experimental Protocols

### Synthesis and Purification

Detailed experimental protocols for the synthesis of **Trifluoromethyl-tubercidin** are not publicly available, as it is described as a derivative of a natural product from *Streptomyces*. [4]

[6] The purification of the final compound is achieved through High-Performance Liquid Chromatography (HPLC) to a purity of over 98%. [2] General methods for the synthesis and purification of tubercidin analogs often involve multi-step chemical synthesis followed by purification techniques such as column chromatography and HPLC.

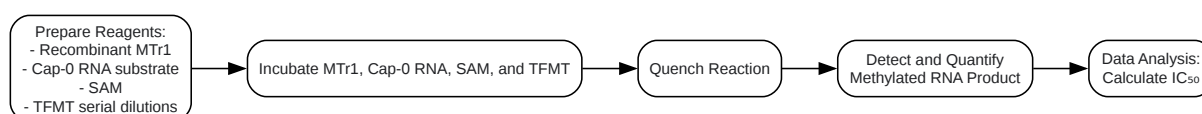


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Caption: Generalized workflow for TFMT production.

## In Vitro MTr1 Inhibition Assay

A definitive, detailed protocol for an in vitro MTr1 inhibition assay specifically using **Trifluoromethyl-tubercidin** has not been published. However, a general enzyme inhibition assay can be adapted to measure the inhibition of MTr1. The principle of such an assay would involve incubating recombinant MTr1 with its substrates (a cap-0 RNA oligonucleotide and S-adenosyl-L-methionine) in the presence of varying concentrations of **Trifluoromethyl-tubercidin**. The enzymatic activity can be quantified by measuring the formation of the methylated RNA product or the byproduct, S-adenosyl-L-homocysteine.



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Caption: Workflow for an MTr1 enzyme inhibition assay.

## Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of **Trifluoromethyl-tubercidin** against influenza viruses can be determined using a plaque reduction assay. This method quantifies the reduction in viral plaque

formation in a cell monolayer in the presence of the compound.

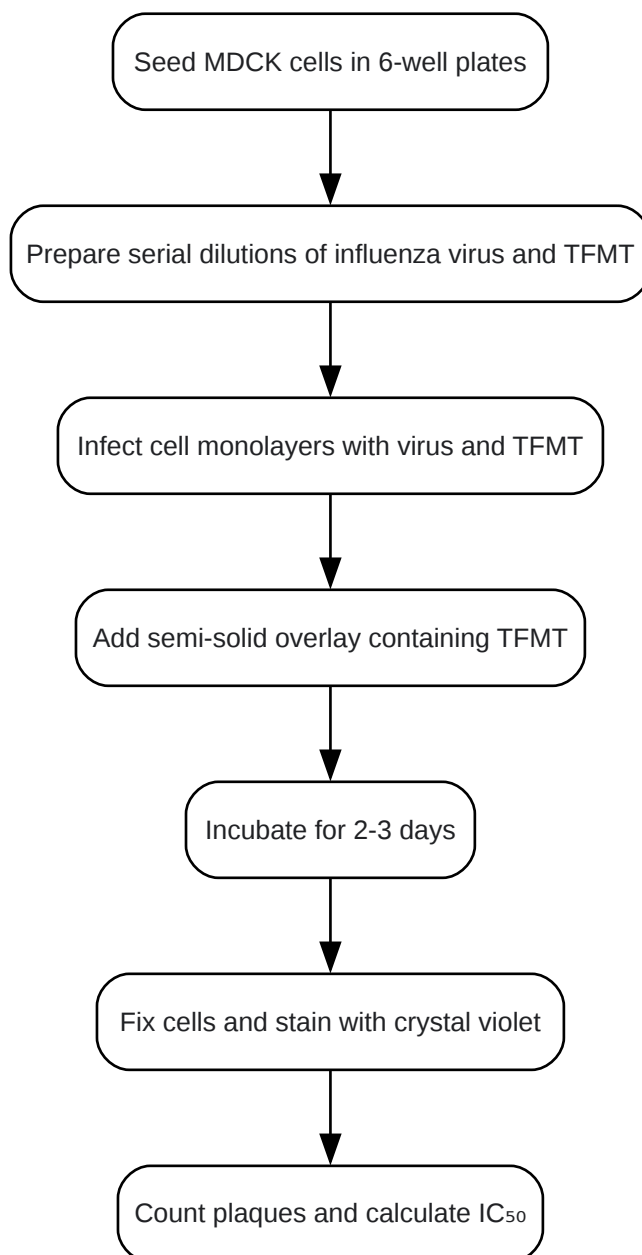
#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock (e.g., A/WSN/33)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-TPCK
- **Trifluoromethyl-tubercidin**
- Agarose or Avicel overlay
- Crystal violet staining solution

#### Protocol Outline:

- Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the influenza virus stock.
- Infection: Infect the MDCK cell monolayers with the virus dilutions in the presence of varying concentrations of **Trifluoromethyl-tubercidin** or a vehicle control.
- Incubation: After a 1-hour adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (containing agarose or Avicel) with the corresponding concentration of **Trifluoromethyl-tubercidin**.
- Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.
- Staining: Fix the cells and stain with crystal violet to visualize the plaques.
- Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control. The IC<sub>50</sub> value is determined as the

concentration of **Trifluoromethyl-tubercidin** that causes a 50% reduction in the number of plaques.



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Caption: Workflow for a plaque reduction assay.

## Conclusion

**Trifluoromethyl-tubercidin** is a promising anti-influenza compound with a unique host-targeting mechanism of action. Its potent and selective inhibition of influenza A and B viruses, coupled with a potentially high barrier to resistance, makes it an attractive candidate for further investigation. This technical guide provides a summary of its known properties and relevant experimental frameworks to support ongoing research efforts in the field of antiviral drug development. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its preclinical and clinical potential.

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